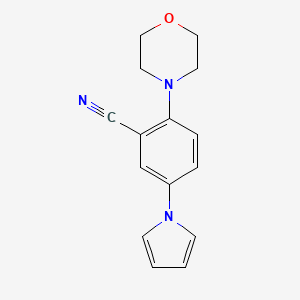
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of benzonitrile, featuring a morpholine ring and a pyrrole ring attached to the benzene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-(1H-pyrrol-1-yl)benzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrrole groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: New compounds with different substituents replacing the morpholine or pyrrole groups.
科学研究应用
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzamide: Contains an amide group in place of the nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzaldehyde: Features an aldehyde group instead of the nitrile group.
Uniqueness
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both morpholine and pyrrole rings attached to a benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-5-pyrrol-1-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c16-12-13-11-14(17-5-1-2-6-17)3-4-15(13)18-7-9-19-10-8-18/h1-6,11H,7-10H2 |
InChI 键 |
YRROIZJQPXYADD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)

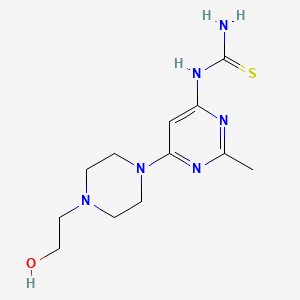
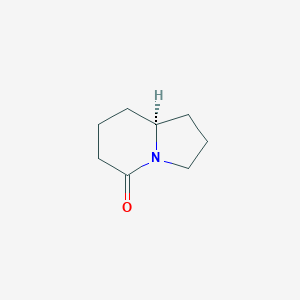
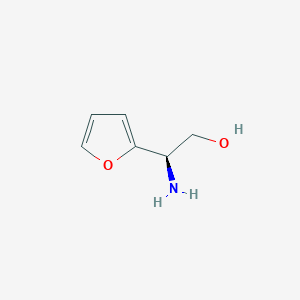

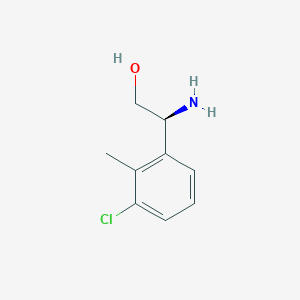
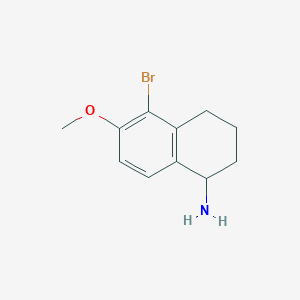
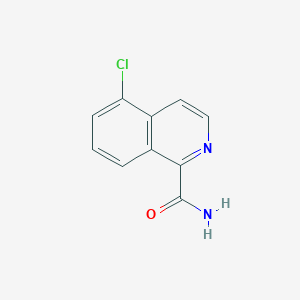
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
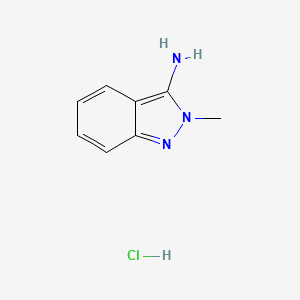
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
